2-(2-Methylphenoxy)acetic acid
Overview
Description
2-(2-Methylphenoxy)acetic acid is a chemical compound that features a phenoxy group attached to an acetic acid moiety. The presence of a methyl group on the phenoxy ring distinguishes it from other phenoxyacetic acids. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and agriculture .
Synthesis Analysis
The synthesis of related phenoxyacetic acid derivatives often involves the reaction of substituted phenols with chloroacetic acids or their esters in the presence of a base, such as potassium carbonate. An example of this is the synthesis of 2-(2-nitrophenoxy)acetic acid, which uses 2-nitrophenol and methyl 2-chloroacetate as starting materials . Similarly, 2-(2-methylphenoxy)acetic acid can be synthesized through analogous methods, ensuring the presence of the methyl group on the phenol precursor.
Molecular Structure Analysis
The molecular structure of 2-(2-methylphenoxy)acetic acid has been characterized by X-ray diffraction, revealing dimeric hydrogen bonding involving the carboxylate groups of centrosymmetrically related pairs of molecules. This dimeric association is a common feature in the crystal structures of phenoxyacetic acids .
Chemical Reactions Analysis
Phenoxyacetic acids can undergo various chemical reactions, including esterification, amidation, and complexation with metals. For instance, the reaction of phenoxyacetic acids with thiosemicarbazide in the presence of phosphoryl chloride leads to the formation of 1,3,4-thiadiazole derivatives . These reactions are typically influenced by the substituents on the phenoxy ring, which can affect the reactivity and the types of products formed.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-methylphenoxy)acetic acid and its derivatives are influenced by the presence of functional groups and substituents. For example, the introduction of halogen substituents in the phenoxy ring can enhance the anti-inflammatory activity of the compounds . The crystal structures of these compounds can also provide insights into their potential interactions in biological systems, as seen in the study of various metal complexes of phenoxyacetic acids .
Scientific Research Applications
Environmental Monitoring and Analysis
2-(2-Methylphenoxy)acetic acid derivatives are extensively used in agricultural settings, primarily as herbicides. Due to their widespread use, there's a significant interest in monitoring their presence and concentration in environmental samples. Omidi et al. (2014) detailed the development of molecular imprinted polymer nanoparticles for the sensitive and selective trace determination of 4-Chloro-2-Methylphenoxy Acetic Acid in complex matrices, such as biological and environmental samples. This method showcased significant potential for monitoring pesticide contamination in various environments (Omidi et al., 2014). Similarly, Nuhu et al. (2012) described a sensitive and accurate method for determining model phenoxy herbicides in water, highlighting the importance of monitoring these compounds due to their potential environmental impact (Nuhu et al., 2012).
Soil Interaction and Herbicide Resistance
Understanding the interaction of 2-(2-Methylphenoxy)acetic acid derivatives with soil and its effects on agriculture is crucial. Paszko et al. (2016) provided a comprehensive review of the adsorption and degradation rates of phenoxyalkanoic acid herbicides in soils, assessing their potential for groundwater contamination. This study is crucial for understanding the environmental impact and guiding proper agricultural practices (Paszko et al., 2016). Jugulam et al. (2014) investigated the introgression of phenoxy herbicide resistance from wild radish to cultivated radish, shedding light on the genetic implications of herbicide use in crop management (Jugulam et al., 2014).
Potential in Pharmacology and Medicine
While the primary use of 2-(2-Methylphenoxy)acetic acid derivatives is in agriculture, there's also interest in their potential pharmacological applications. Dahiya et al. (2006) synthesized a series of new 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides and evaluated them for antibacterial and antifungal activities, revealing the compound's potential in developing new antimicrobial agents (Dahiya et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2-(2-methylphenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVXBRUGKLCUMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041441 | |
Record name | (2-Methylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)acetic acid | |
CAS RN |
1878-49-5, 67649-70-1 | |
Record name | (2-Methylphenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1878-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Methylphenoxy)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-(methylphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067649701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1878-49-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | (2-Methylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-tolyloxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.926 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-METHYLPHENOXY)ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXO85N85G3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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